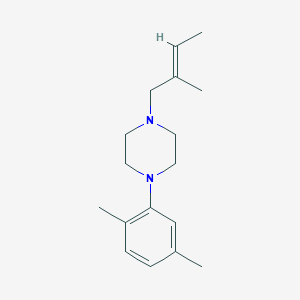
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as DCF, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed through organic chemistry techniques. DCF has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide works by reacting with certain enzymes and proteins in the body. It has been shown to inhibit the activity of some enzymes and activate others. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide also reacts with reactive oxygen species, leading to the generation of fluorescent products.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and has a consistent purity. Additionally, N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has a high degree of specificity, which means that it can target specific enzymes and proteins. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide. It can be toxic to cells at high concentrations, and its effects can be influenced by the experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its use as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, further research could be done to optimize the synthesis method for N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide and to improve its specificity and effectiveness in lab experiments.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide is a synthetic compound with potential applications in scientific research. It has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research. Its mechanism of action involves reacting with certain enzymes and proteins in the body, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide, which could lead to new discoveries and applications in the field of biomedical research.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multistep organic synthesis process. The first step involves the preparation of 3-(5-methyl-2-furyl)acrylic acid, which is then reacted with 3,4-dichloroaniline to form the intermediate product. This intermediate is then subjected to further reactions to produce N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have potential applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide is also used as a fluorescent probe to detect the presence of reactive oxygen species in cells. Additionally, it has been used as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-10-3-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJJNFMROHMTEH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
![N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5774659.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)

![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)

![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)


